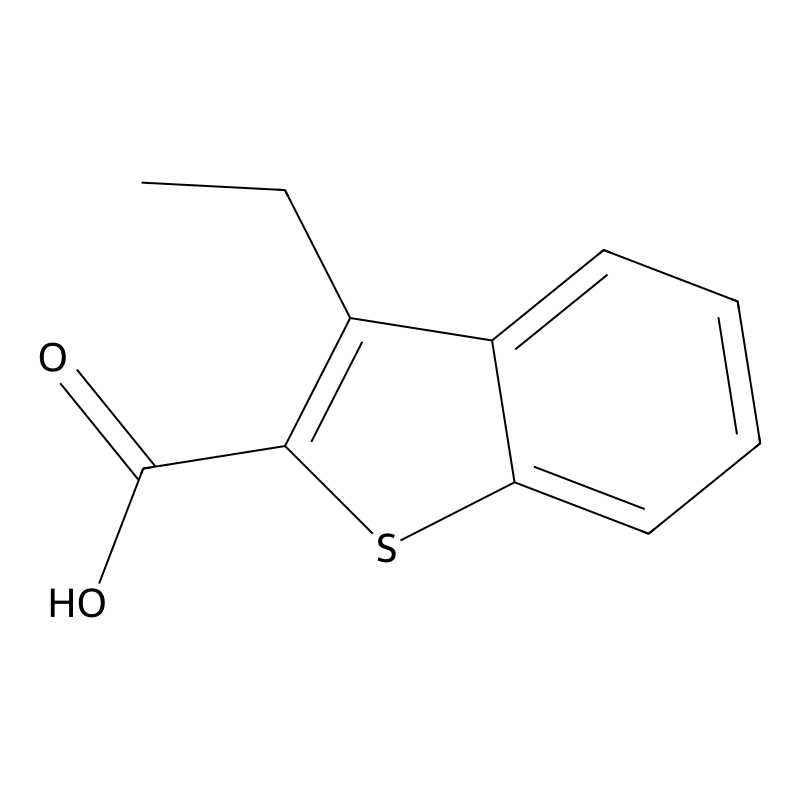

3-Ethyl-1-benzothiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Benzothiophene-3-carboxylic Acid Derivatives

Field: Chemistry - Organic Synthesis

Application: The synthesis of 1-benzothiophene-3-carboxylic acid derivatives is a valuable molecular scaffold for medicinal chemistry . This is evidenced by the significant number of candidate compounds selected over time for preclinical and clinical studies .

Method: The synthesis involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Heterocyclization reactions such as tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .

Results: The outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .

Thiophene Derivatives in Medicinal Chemistry

Field: Medicinal Chemistry

Application: Thiophene-based analogs, including benzothiophene derivatives, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method: The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Natural Source and Bioactivity of Benzofuran Derivatives

Field: Pharmacology - Natural Products

Application: Benzofuran compounds, including benzothiophene derivatives, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .

Method: The synthesis of benzofuran derivatives often involves complex free radical cyclization cascades .

Results: The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Thiophene Derivatives in Industrial Chemistry

Field: Industrial Chemistry - Material Science

Application: Thiophene derivatives, including benzothiophene derivatives, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Results: Thiophene-mediated molecules exhibit many properties and applications in the field of material science .

BT2 in Biochemistry

Field: Biochemistry - Enzyme Regulation

Application: BT2, a benzothiophene derivative, is known to increase cellular BCKDC activity in cultures and induce BDK degradation in mice & rats in vivo .

Method: BT2 is applied to cell cultures or administered to mice and rats .

Results: BT2 effectively upregulates tissue BCKDC activity and downregulates plasma branched-chain amino acid (BCAA) level .

One-Step Synthesis of Benzothiophenes

Application: Benzothiophenes, including “3-Ethyl-1-benzothiophene-2-carboxylic acid”, can be synthesized from aryne precursors and alkynyl sulfides .

Method: The synthesis involves a nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Results: This method allows for the synthesis of benzothiophene bearing four different aryl groups .

3-Ethyl-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the benzothiophene family, characterized by the presence of a fused benzene and thiophene ring. Its molecular formula is , and it has a molecular weight of 206.26 g/mol. The compound features an ethyl group at the third position and a carboxylic acid group at the second position of the benzothiophene ring, which contributes to its unique chemical properties and potential applications in various fields, including chemistry and biology.

- Oxidation: This process can convert the compound into sulfoxides or sulfones using oxidizing agents such as potassium permanganate.

- Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes, typically utilizing reducing agents like lithium aluminum hydride.

- Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzothiophene ring, allowing for further functionalization of the compound .

Research indicates that 3-Ethyl-1-benzothiophene-2-carboxylic acid exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, potentially inhibiting bacterial growth by disrupting cell wall synthesis or metabolic processes. Such activities make it a candidate for further studies in medicinal chemistry and drug development .

The synthesis of 3-Ethyl-1-benzothiophene-2-carboxylic acid can be achieved through various methods:

- Cyclization of o-Alkynylthiophenols: This method involves the cyclization followed by functionalization to yield benzothiophene derivatives.

- Catalytic Processes: Industrial production often employs catalytic methods such as rhodium-catalyzed intramolecular heterocyclization or copper bromide/1,10-phenanthroline-catalyzed Ullmann cross-coupling to enhance yield and selectivity .

3-Ethyl-1-benzothiophene-2-carboxylic acid has diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and benzothiophene derivatives.

- Biology: The compound's biological activities make it relevant in drug discovery, particularly for developing new pharmaceuticals targeting various diseases.

- Industry: It is utilized in producing materials with specific electronic properties, such as organic semiconductors, which are essential in electronic applications .

Studies on the interactions of 3-Ethyl-1-benzothiophene-2-carboxylic acid with biological systems are ongoing. These investigations focus on understanding its mechanism of action, particularly how it affects microbial growth and cellular processes. The insights gained from these studies could pave the way for developing new therapeutic agents based on this compound .

3-Ethyl-1-benzothiophene-2-carboxylic acid shares structural similarities with other compounds in the benzothiophene family. Some notable comparisons include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid | Contains a chlorine atom at the third position | Exhibits different reactivity due to chlorine |

| 1-Benzothiophene-3-carboxylic acid | Carboxylic acid group at the third position | Different biological activity profile |

| 2-Aminobenzothiophene | Contains an amino group instead of a carboxylic acid | Alters interaction with biological targets |

| Benzofuran derivatives | Similar heterocyclic structure but contains an oxygen atom | Different chemical properties due to oxygen |

The uniqueness of 3-Ethyl-1-benzothiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds, making it valuable for targeted research and industrial applications .

Structure-Activity Relationship Studies in Antimicrobial Agent Development

The benzothiophene carboxylic acid scaffold has emerged as a privileged structure in antimicrobial drug discovery, with 3-ethyl-1-benzothiophene-2-carboxylic acid analogues demonstrating significant potential across multiple bacterial targets [1] [2]. Structure-activity relationship studies have revealed that the benzothiophene core provides an optimal balance of lipophilicity and hydrogen bonding capacity essential for antimicrobial activity [3] [4].

Recent investigations into tetrahydrobenzothiophene derivatives have shown that 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid analogues exhibit potent antibacterial properties with minimum inhibitory concentration values ranging from 0.54 to 99.92 micromolar against key pathogenic bacteria [2] [5]. The most promising compound in this series, designated as compound 3b, demonstrated exceptional broad-spectrum activity with minimum inhibitory concentration values of 1.11 micromolar against Escherichia coli, 1.00 micromolar against Pseudomonas aeruginosa, 0.54 micromolar against Salmonella, and 1.11 micromolar against Staphylococcus aureus [2] [6].

Structure-activity relationship analysis has revealed several critical structural determinants for antimicrobial efficacy. The carboxylic acid functionality at the 2-position of the benzothiophene ring appears essential for activity, likely facilitating interaction with bacterial targets through hydrogen bonding and electrostatic interactions [1] [3]. The ethyl substitution at the 3-position contributes to optimal lipophilicity, enabling effective bacterial cell wall penetration while maintaining aqueous solubility [4].

Substitution patterns on the benzothiophene core significantly influence antimicrobial potency. Electron-withdrawing groups, particularly halogen substituents, enhance antibacterial activity by modulating the electronic properties of the aromatic system [7] [8]. The presence of amide linkages in the side chain proves more efficacious than ester equivalents, with compounds containing amide functionalities demonstrating approximately one order of magnitude greater potency [9].

Anti-Methicillin-Resistant Staphylococcus aureus Activity Profiling

Methicillin-resistant Staphylococcus aureus represents one of the most challenging bacterial pathogens due to its acquisition of the mecA gene encoding penicillin-binding protein 2a, which confers resistance to beta-lactam antibiotics through reduced drug binding affinity [10] [11]. Benzothiophene carboxylic acid derivatives have shown remarkable activity against methicillin-resistant Staphylococcus aureus strains through novel mechanisms that circumvent traditional resistance pathways [12] [13].

Fluorinated benzothiophene-indole hybrid compounds have demonstrated exceptional anti-methicillin-resistant Staphylococcus aureus activity with minimum inhibitory concentration values ranging from 2.25 to 10 micrograms per milliliter [12]. These compounds operate through pyruvate kinase inhibition, a metabolic target distinct from cell wall synthesis, thereby avoiding resistance mechanisms associated with beta-lactam antibiotics [12]. Structure-activity relationship studies revealed that 5-cyano indole substitution provides optimal activity, particularly in compound 3d which showed the most impressive results within this chemical class [12].

Novel thiazole derivatives have exhibited superior anti-methicillin-resistant Staphylococcus aureus properties with minimum inhibitory concentration values between 3.125 and 6.25 micrograms per milliliter [14]. These compounds demonstrate fast-acting bactericidal effects, achieving significant bacterial killing within 30 minutes of exposure [14]. Remarkably, compounds 6s, 6l, and 6t showed no resistance development after 20 serial passages, contrasting sharply with rapid resistance emergence observed with conventional antibiotics like ciprofloxacin [14].

A particularly promising development involves the identification of a novel carboxylic acid compound, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, derived from halophilic Pseudomonas aeruginosa [15]. This compound exhibited exceptional anti-methicillin-resistant Staphylococcus aureus activity with minimum inhibitory concentration and minimum bactericidal concentration values of 0.64 and 1.24 micrograms per milliliter, respectively [15]. Molecular docking studies revealed specific binding to pantothenate synthetase protein through covalent hydrogen bonding with arginine and lysine residues, providing mechanistic insight into its antimicrobial action [15].

Synergistic Effects with β-Lactam Antibiotics

The combination of benzothiophene carboxylic acid derivatives with beta-lactam antibiotics represents a promising strategy to overcome bacterial resistance mechanisms [16] [17]. Synergistic effects arise primarily through beta-lactamase inhibition, where benzothiophene analogues block the enzymatic degradation of beta-lactam antibiotics, thereby restoring their antimicrobial efficacy [18] [17].

Beta-lactamase inhibitors containing benzothiophene scaffolds have demonstrated significant synergistic activity when combined with penicillins and cephalosporins [18]. These compounds function by irreversibly binding to beta-lactamase enzymes, particularly those of the TEM and SHV families, preventing the hydrolytic cleavage of the beta-lactam ring [19] [18]. The mechanism involves formation of a stable acyl-enzyme complex that effectively removes the resistance enzyme from the bacterial defense system [18].

Sulbactam, a clinically approved beta-lactamase inhibitor derived from the penicillin nucleus, exemplifies successful synergistic therapy [17]. When administered in combination with beta-lactam antibiotics, sulbactam produces synergistic effects by blocking enzymes responsible for drug resistance through beta-lactam hydrolysis [17]. This combination approach has proven particularly effective against extended-spectrum beta-lactamase-producing bacterial strains [17].

Novel beta-lactam dimers incorporating dual pharmacophoric groups have shown enhanced penicillin-binding protein affinity compared to their monomeric precursors [16]. These compounds demonstrate the ability to cross-link two penicillin-binding protein molecules simultaneously, resulting in improved antimicrobial potency [16]. The synergistic action of these dual moieties provides superior activity against bacterial strains that have developed resistance to conventional beta-lactam therapy [16].

Monobactam compounds designed as beta-lactamase inhibitors have exhibited effective synergy when used in combination with amoxicillin against beta-lactamase-mediated resistance [19]. These compounds specifically target TEM-1 beta-lactamase, a prevalent resistance enzyme in both gram-positive and gram-negative bacteria [19]. Structure-activity relationship studies indicate that hydrophobic substituents in the beta-lactamase active site enhance inhibitory potency [19].

Inhibition of Plasmodium falciparum N-Myristoyltransferase

N-Myristoyltransferase represents an attractive antiparasitic drug target due to its essential role in protein trafficking and its genetic requirement for Plasmodium falciparum survival [28] [29]. The enzyme catalyzes the co- and post-translational attachment of myristic acid to N-terminal glycine residues of substrate proteins, a modification crucial for proper localization and function of essential parasitic proteins [28] [30].

Benzothiophene-containing inhibitors of Plasmodium falciparum N-myristoyltransferase have been developed through lead-hopping approaches from existing inhibitor scaffolds [28] [30]. These compounds demonstrate excellent ligand efficiency and display antiparasitic activity in vitro while maintaining selectivity against human N-myristoyltransferase 1 [28] [30]. Crystallographic studies have revealed a novel binding mode for the benzothiophene ring within the enzyme active site, providing structural insights for further optimization [28] [30].

Structure-based inhibitor design has led to the identification of highly potent N-myristoyltransferase inhibitors with single-digit nanomolar enzyme affinity [31]. Compound 30, representing the most potent inhibitor in the pyridyl-based series, exhibited sub-micromolar anti-plasmodial activity while demonstrating improved selectivity over the human kinome [31]. The pyridyl substitution reduces compound lipophilicity compared to phenyl derivatives, contributing to improved pharmacological properties [31].

Benzothiazole scaffold-based N-myristoyltransferase inhibitors have shown significant promise with half-maximal inhibitory concentrations below 50 micromolar against recombinant Plasmodium falciparum N-myristoyltransferase [32]. When tested against cultured parasites in vitro, selected compounds reduced parasitemia by greater than 80% at concentrations of 10 micromolar [32]. These inhibitors demonstrate selectivity over human N-myristoyltransferase 1, suggesting potential for therapeutic development [32].

The validation of N-myristoyltransferase as an antimalarial target has been demonstrated through genetic experiments showing essentiality in Plasmodium berghei in vivo [29]. Chemical biology approaches combining selective small molecule inhibitors with proteomic analysis have revealed that N-myristoyltransferase inhibition leads to catastrophic failure in assembling the inner membrane complex, a critical subcellular organelle in the parasite life cycle [29]. This irreversible disruption results in rapid parasite cell death, supporting the therapeutic potential of N-myristoyltransferase inhibitors [29].

Quinoline-benzothiophene hybrid antimalarials have shown exceptional in vivo efficacy in murine malaria models [33]. Compounds in this series demonstrated complete cure rates (5/5 mice) when administered orally at 160 milligrams per kilogram per day for 3 days in Plasmodium berghei-infected animals [33]. Interestingly, thiophene series compounds exhibited hypersensitivity to chloroquine-resistant strains with resistance indices less than 1, contrasting sharply with chloroquine and indicating potential for treating drug-resistant malaria [33].